molecular formula C16H28O5 B3274911 Octanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester CAS No. 61708-54-1

Octanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester

Cat. No.: B3274911
CAS No.: 61708-54-1
M. Wt: 300.39 g/mol
InChI Key: NJDMKBKOKZHJBS-UHFFFAOYSA-N
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Description

Octanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester is an organic compound with the molecular formula C14H26O5. It is a type of ester formed from octanoic acid and a derivative of ethylene glycol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester typically involves the esterification of octanoic acid with 2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethanol. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Octanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of octanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester primarily involves its ability to undergo polymerization. The methacrylate group in the compound can initiate free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets and pathways, depending on their composition and structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester is unique due to its specific combination of octanoic acid and methacrylate functionalities. This combination allows it to participate in a wide range of chemical reactions and form polymers with desirable properties, such as hydrophobicity and flexibility. Additionally, its ability to undergo free radical polymerization makes it valuable in the synthesis of various polymeric materials .

Properties

IUPAC Name

2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O5/c1-4-5-6-7-8-9-15(17)20-12-10-19-11-13-21-16(18)14(2)3/h2,4-13H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDMKBKOKZHJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCOCCOC(=O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80814864
Record name 2-{2-[(2-Methylacryloyl)oxy]ethoxy}ethyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80814864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61708-54-1
Record name 2-{2-[(2-Methylacryloyl)oxy]ethoxy}ethyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80814864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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